

key suppliers and commercial availability of 1-(Trimethylsiloxy)cyclopentene

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Compound of Interest

Compound Name: 1-(Trimethylsiloxy)cyclopentene

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An In-Depth Technical Guide to **1-(Trimethylsiloxy)cyclopentene**: Synthesis, Commercial Availability, and Core Applications for Research Professionals

Introduction

1-(Trimethylsiloxy)cyclopentene (CAS No. 19980-43-9) is a pivotal reagent in modern organic synthesis, belonging to the class of silyl enol ethers. These compounds serve as stable, versatile enolate equivalents, enabling chemists to overcome many of the challenges associated with traditional enolate chemistry, such as self-condensation and poor regioselectivity.^[1] As a Senior Application Scientist, this guide aims to provide a comprehensive overview of **1-(Trimethylsiloxy)cyclopentene**, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, commercial landscape, core reactivity—with a special focus on the renowned Mukaiyama aldol addition—and the critical aspects of its handling and characterization. The primary goal is to equip the reader with the technical knowledge and practical insights required to effectively utilize this valuable synthetic building block.

Physicochemical Properties and Specifications

1-(Trimethylsiloxy)cyclopentene is a clear, light yellow liquid whose structure combines the reactivity of an enol with the stability conferred by the bulky trimethylsilyl group.^{[2][3]} This unique combination makes it an ideal nucleophile for a variety of carbon-carbon bond-forming reactions. Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	19980-43-9	[4]
Molecular Formula	C ₈ H ₁₆ OSi	[5]
Molecular Weight	156.30 g/mol	[4][5]
Appearance	Liquid	[4]
Boiling Point	45 °C at 11 mmHg	[4]
Density	0.878 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.440	[6]
Flash Point	36 °C (96.8 °F) - closed cup	[4]
InChI Key	UBMYYGXGMPGCBO-UHFFFAOYSA-N	[7]
Synonyms	Cyclopentanone enol trimethyl silyl ether, (1-Cyclopentenyl)oxytrimethylsilane	[3]

Commercial Availability and Key Suppliers

1-(Trimethylsiloxy)cyclopentene is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale synthetic campaigns. Purity levels are typically high, with most suppliers offering grades of 97% or greater.

Supplier	Typical Purity	Notes
Sigma-Aldrich (Merck)	97%	A leading global supplier offering various quantities for R&D.
TCI America	>97.0%	Offers research quantities with reliable quality. [5]
Gelest, Inc.	Not specified	Specializes in organosilicon compounds. [8]
ECHEMI	Varies (e.g., 99%)	A platform connecting various manufacturers and distributors, primarily from China. [6] [9]
ChemicalBook	Not specified	An online database listing multiple suppliers. [7]

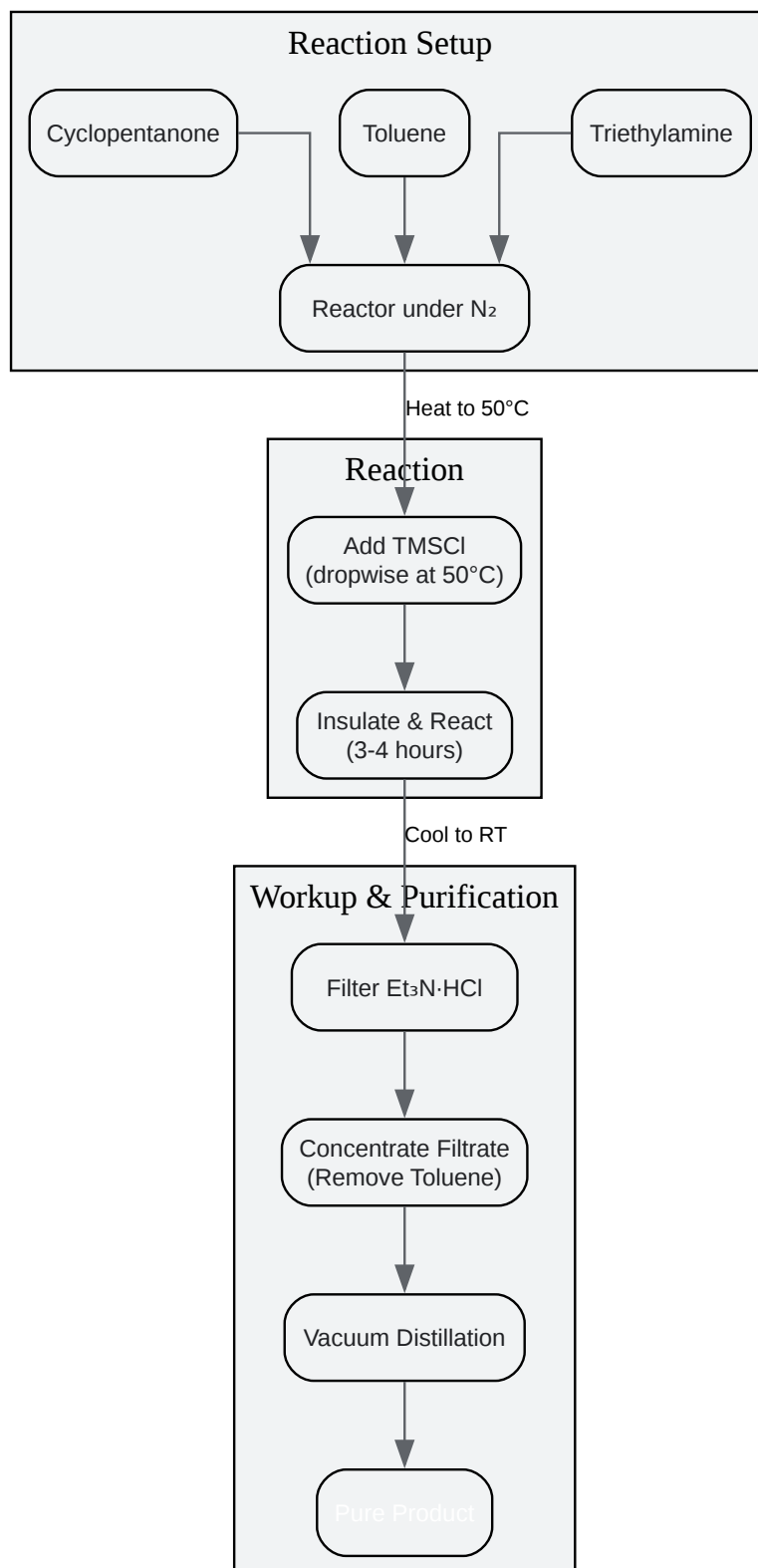
Synthesis of 1-(Trimethylsiloxy)cyclopentene: A Validated Protocol

The most common and efficient synthesis of silyl enol ethers involves trapping an enolate, formed from a parent ketone, with a silyl halide.[\[1\]](#) The following protocol is adapted from established methodologies and provides a reliable route to high-purity **1-(trimethylsiloxy)cyclopentene** from cyclopentanone.[\[10\]](#)

Causality and Experimental Rationale

The choice of reagents and conditions is critical for success. Triethylamine (Et₃N) is used as a relatively inexpensive and sufficiently strong base to facilitate the formation of the enolate and to neutralize the HCl byproduct generated from the reaction with trimethylchlorosilane (TMSCl). Toluene is selected as the solvent for its suitable boiling point and its ability to dissolve the reactants.[\[10\]](#) The reaction is performed under a dry nitrogen atmosphere to prevent the hydrolysis of both the TMSCl reagent and the silyl enol ether product, which are sensitive to moisture.[\[1\]](#) Warming the reaction to 50°C increases the rate of reaction to ensure complete conversion within a reasonable timeframe.[\[10\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-(Trimethylsiloxy)cyclopentene**.

Step-by-Step Experimental Protocol

- **Reactor Setup:** Charge a dry 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, with 50 mL of dry toluene, 16.82 g (0.20 mol) of cyclopentanone, and 20.74 g (0.205 mol) of triethylamine.^[10]
- **Initiation:** Begin stirring and gently heat the mixture to 50 °C under a positive pressure of dry nitrogen.
- **Addition of Silylating Agent:** Add 22.27 g (0.205 mol) of trimethylchlorosilane (TMSCl) dropwise to the stirred mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at approximately 50 °C.
- **Reaction:** After the addition is complete, maintain the reaction mixture at 50 °C with stirring for an additional 3-4 hours to ensure the reaction goes to completion.^[10]
- **Workup - Filtration:** Cool the reaction mixture to room temperature. The insoluble triethylamine hydrochloride (Et₃N·HCl) salt will precipitate. Filter the mixture under vacuum to remove the salt. Wash the filter cake with a small amount of dry toluene to recover any residual product.
- **Workup - Concentration:** Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator to remove the toluene solvent.
- **Purification:** Purify the crude product by vacuum distillation. Collect the fraction boiling at 72-74 °C / 11-12 mmHg to obtain pure **1-(trimethylsiloxy)cyclopentene**.^[10] A typical yield is around 75-80%.

Core Application: The Mukaiyama Aldol Addition

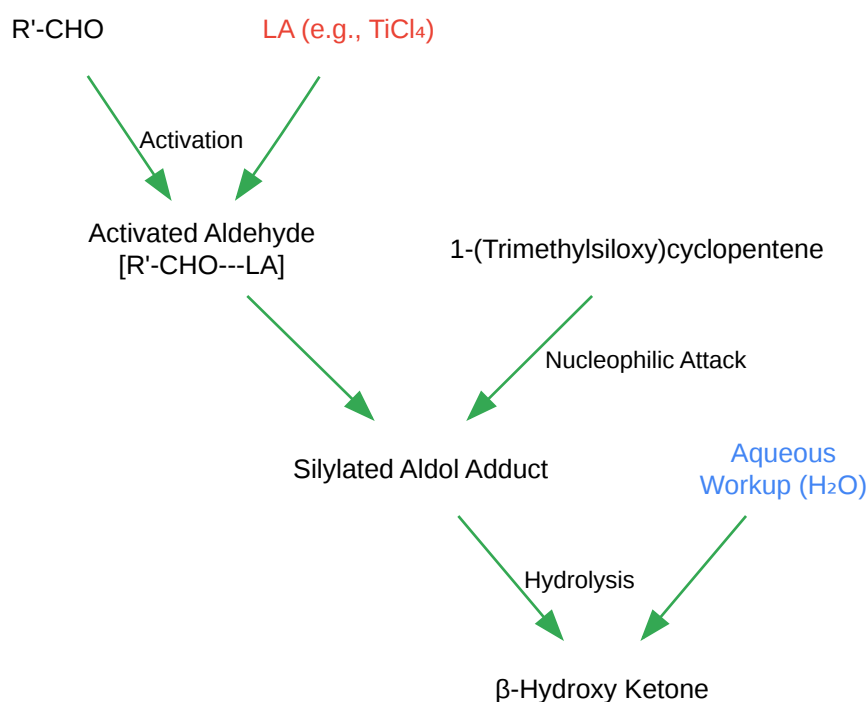
The Mukaiyama aldol addition is a powerful and widely utilized carbon-carbon bond-forming reaction. It involves the Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone.^{[11][12]} This reaction is a cornerstone of complex molecule synthesis because it allows for a crossed-aldol reaction with excellent control,

avoiding the self-condensation issues often seen with traditional base-mediated aldol reactions.
[11]

Mechanistic Rationale

The reaction is initiated by the activation of the aldehyde with a Lewis acid (e.g., TiCl_4). This enhances the electrophilicity of the carbonyl carbon. The silyl enol ether, acting as a soft nucleophile, then attacks the activated carbonyl. A subsequent workup step hydrolyzes the resulting silyl ether to afford the final β -hydroxy ketone product.[12][13] The open transition state is generally preferred, and the stereochemical outcome can be influenced by the choice of Lewis acid and reaction conditions.[14][15]

General Mechanism Diagram



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Caption: General mechanism of the Mukaiyama Aldol Addition.

Representative Experimental Protocol: Reaction with Benzaldehyde

- **Reactor Setup:** To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 20 mL of dry dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
- **Lewis Acid Addition:** Slowly add titanium(IV) chloride (TiCl₄, 1.1 equivalents) to the cold DCM with stirring.
- **Reactant Addition:** In a separate flask, prepare a solution of benzaldehyde (1.0 equivalent) and **1-(trimethylsiloxy)cyclopentene** (1.2 equivalents) in 10 mL of dry DCM.
- **Reaction:** Add the benzaldehyde/silyl enol ether solution dropwise to the stirred TiCl₄ solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
- **Workup:** Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3 x 20 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

Analytical Characterization

To ensure the identity and purity of **1-(trimethylsiloxy)cyclopentene**, several analytical techniques are employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR is used to confirm the structure. The spectrum should show a characteristic singlet for the nine protons of the trimethylsilyl group around δ 0.21 ppm, along with multiplets for the cyclopentene ring protons.^{[16][17]} ¹³C NMR spectroscopy can further validate the carbon skeleton.
- **Infrared (IR) Spectroscopy:** IR spectroscopy will show a strong C=C stretching band for the enol double bond and strong Si-CH₃ and Si-O bands.

- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (156.30 g/mol).

A detailed purification method involves washing a pentane solution of the compound with cold aqueous sodium bicarbonate and hydrochloric acid, followed by drying and distillation.[16]

Handling, Storage, and Safety

As a flammable and reactive organosilicon compound, **1-(trimethylsiloxy)cyclopentene** requires careful handling.

- Hazards: The compound is a flammable liquid and vapor (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]
- Safe Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[8] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[6][8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is often recommended to store at refrigerated temperatures (e.g., -20°C) to ensure long-term stability.[6]

Conclusion

1-(Trimethylsiloxy)cyclopentene is an indispensable tool for the modern synthetic chemist. Its commercial availability, straightforward synthesis, and predictable reactivity make it a go-to reagent for constructing complex molecular architectures. Its role as a nucleophile in the Mukaiyama aldol addition, a reaction central to the synthesis of polyketides, macrolides, and other medicinally relevant compounds, underscores its importance in drug discovery and development.[13] By understanding its properties, synthesis, and reaction mechanisms, and by adhering to safe handling protocols, researchers can fully leverage the synthetic power of this versatile silyl enol ether.

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